3-Bromo-2-nitrobenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

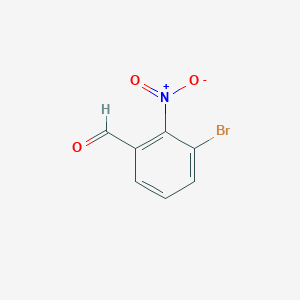

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO3/c8-6-3-1-2-5(4-10)7(6)9(11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAZQBQQNIUAQAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10610816 | |

| Record name | 3-Bromo-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882772-99-8 | |

| Record name | 3-Bromo-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-2-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Bromo-2-nitrobenzaldehyde CAS number and properties

An In-Depth Technical Guide to 3-Bromo-2-nitrobenzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Introduction: this compound is a highly functionalized aromatic carbonyl compound that serves as a pivotal building block in modern organic synthesis. Its strategic substitution pattern—featuring an aldehyde, a nitro group, and a bromine atom in a specific ortho/meta arrangement—renders it a versatile precursor for the construction of complex molecular architectures. The electron-withdrawing nature of the ortho-nitro group significantly activates the aldehyde for nucleophilic attack, while the bromine atom provides a reactive handle for cross-coupling reactions. This guide provides an in-depth analysis of this compound, consolidating its physicochemical properties, validated synthesis protocols, reactivity profile, and critical applications for professionals in pharmaceutical research and chemical development.

Physicochemical and Spectroscopic Data

The accurate identification and characterization of a reagent are fundamental to its effective use in research and development. This compound is a distinct, stable solid at room temperature.

Core Compound Properties

Quantitative data for this compound has been consolidated from multiple authoritative sources to ensure accuracy for experimental design.

| Property | Value | Source(s) |

| CAS Number | 882772-99-8 | [1][2] |

| Molecular Formula | C₇H₄BrNO₃ | [1] |

| Molecular Weight | 230.02 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| Appearance | White to Yellow Solid | [2] |

| Melting Point | 75-77 °C | |

| Boiling Point | 298.7 ± 25.0 °C (Predicted) | |

| Density | 1.781 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Sparingly soluble in water; soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. | General Chemical Principles |

Spectroscopic Signature

While public spectral database entries are limited, the compound's structure has been unequivocally confirmed through standard spectroscopic methods as cited in synthetic literature. The expected spectral features are dictated by its functional groups.

-

¹H NMR: The spectrum is characterized by a highly deshielded aldehyde proton signal (typically δ > 10 ppm) and distinct signals in the aromatic region, with coupling patterns consistent with a 1,2,3-trisubstituted benzene ring.

-

¹³C NMR: The spectrum will show a carbonyl carbon signal (typically δ > 185 ppm), and six distinct aromatic carbon signals, including those directly attached to the electron-withdrawing nitro group and the bromine atom.

-

IR Spectroscopy: Key vibrational bands are expected for the C=O stretch of the aldehyde (approx. 1700-1720 cm⁻¹), and asymmetric and symmetric stretches for the C-NO₂ group (approx. 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively).

Note: The characterization of this compound by NMR has been reported in the scientific literature, confirming its structural identity through these expected features.

Synthesis Protocol: Electrophilic Nitration

The most direct and reliable synthesis of this compound is achieved through the regioselective electrophilic nitration of 3-bromobenzaldehyde. The bromine atom is a weak deactivating group but directs electrophiles to the ortho and para positions. The aldehyde is a meta-directing group. The ortho position relative to the bromine is sterically hindered and electronically deactivated by the aldehyde, leading to preferential nitration at the C2 position.

Experimental Methodology

The following protocol is adapted from a validated procedure described in the doctoral thesis of Dr. Jean-François Brière.

Reaction: Electrophilic Nitration of 3-Bromobenzaldehyde

Materials:

-

3-Bromobenzaldehyde

-

Fuming Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Ice

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (1.4 mL).

-

Cooling: Cool the flask in an ice-water bath to 0 °C.

-

Substrate Addition: Slowly add 3-bromobenzaldehyde (315 µL, 2.7 mmol) to the cold sulfuric acid over a period of 20 minutes, ensuring the temperature remains at 0 °C.

-

Nitrating Mixture: To the dropping funnel, add fuming nitric acid (100 µL).

-

Nitration: Add the nitric acid dropwise to the reaction mixture, maintaining a temperature of 0 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully pour the reaction mixture over crushed ice. A precipitate will form.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 20 mL).

-

Neutralization: Combine the organic layers and wash carefully with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford this compound as a yellow solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the interplay of its three functional groups.

-

Aldehyde Group: The aldehyde is the primary site for nucleophilic addition. The powerful electron-withdrawing effect of the adjacent nitro group makes the carbonyl carbon exceptionally electrophilic, facilitating reactions like Wittig olefination, Grignard additions, and reductive aminations.

-

Nitro Group: The nitro group is readily reduced to an amine using various reagents (e.g., SnCl₂, H₂/Pd-C, iron powder). This transformation is fundamental to its use in heterocyclic synthesis, as the resulting 2-amino-3-bromobenzaldehyde is a precursor to quinazolines and other fused ring systems.

-

Bromo Group: The bromine atom is a versatile handle for forming new carbon-carbon or carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for late-stage diversification of molecules derived from the aldehyde or nitro group.

Application in Heterocyclic Synthesis: A Gateway to Bioactive Scaffolds

A paramount application of this compound in drug discovery is its use as a starting material for the synthesis of quinazolines. The quinazoline scaffold is a well-known "privileged structure" found in numerous approved drugs, including kinase inhibitors for cancer therapy.

Representative Protocol: Synthesis of an 8-Bromo-substituted Quinazoline

This protocol illustrates the conversion of this compound into a quinazoline core structure through a reductive cyclization strategy. This is a representative method based on established chemical transformations.

Objective: To synthesize an 8-bromo-2-substituted-quinazoline derivative.

Step A: Reductive Amination

-

Dissolve this compound (1.0 eq) and a primary amine (R-NH₂, 1.1 eq) in a suitable solvent like methanol or dichloroethane.

-

Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise at room temperature.

-

Stir the reaction for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and extract with an organic solvent. The resulting secondary amine is often used in the next step without extensive purification.

Step B: Nitro Group Reduction and Cyclization

-

Dissolve the crude secondary amine from Step A in ethanol or acetic acid.

-

Add a reducing agent for the nitro group, such as tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq).

-

Heat the mixture to reflux (approx. 80 °C) for 2-4 hours. The reduction of the nitro group to an amine is followed by spontaneous intramolecular cyclization with the in-situ formed iminium ion (or its equivalent) to form the dihydroquinazoline, which then oxidizes to the aromatic quinazoline.

-

Cool the reaction, neutralize with a base (e.g., saturated NaHCO₃), and extract with ethyl acetate.

-

Purify the product by column chromatography to yield the target 8-bromoquinazoline.

Application Workflow Diagram

Caption: Reductive cyclization pathway to 8-bromoquinazolines.

Safety and Handling

This compound must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

| Hazard Class | Statement | Pictogram |

| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |

| Skin Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) |

| Eye Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |

| STOT SE 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Store in a tightly sealed container in a cool, dry place under an inert atmosphere.

Conclusion

This compound is a chemical intermediate of significant value, particularly for the pharmaceutical and fine chemical industries. Its well-defined physicochemical properties and reliable synthetic protocols make it a dependable reagent. The compound’s true utility is realized in its reactivity, offering three distinct functional handles that can be manipulated to create diverse and complex molecular scaffolds. Its role as a precursor to quinazolines highlights its importance in modern medicinal chemistry, providing a direct route to a class of compounds with proven therapeutic relevance. This guide serves as a foundational resource for scientists looking to leverage the unique chemical potential of this compound in their research endeavors.

References

-

Benzimidazolyl Palladium Complexes as Highly Active Bifunctional Catalysts for Sustainable Cross-Coupling, C–H Functionalization and Pharmaceutical Ingredient Synthesis. NC State University Libraries. [Link]

- Chemical synthesis method of this compound.

Sources

An In-depth Technical Guide to 3-Bromo-2-nitrobenzaldehyde: Molecular Structure, Properties, and Synthetic Pathways

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-bromo-2-nitrobenzaldehyde, a key chemical intermediate in the synthesis of pharmaceuticals and other fine chemicals. We will delve into its molecular structure, physicochemical properties, established synthetic protocols, and its role as a versatile building block in medicinal chemistry.

Core Molecular Attributes of this compound

This compound, with the chemical formula C₇H₄BrNO₃, is a substituted aromatic aldehyde.[1][2] The strategic placement of the bromo and nitro groups on the benzaldehyde ring significantly influences its reactivity, making it a valuable precursor in various organic syntheses. The electron-withdrawing nature of the nitro group and the aldehyde functionality, combined with the steric and electronic effects of the bromine atom, creates a unique chemical entity for further molecular elaboration.

Physicochemical and Computed Properties

A summary of the key properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₇H₄BrNO₃ | PubChem[1] |

| Molecular Weight | 230.02 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 882772-99-8 | PubChem[1] |

| Canonical SMILES | C1=CC(=C(C(=C1)Br)[O-])C=O | PubChem[1] |

| InChI Key | DAZQBQQNIUAQAV-UHFFFAOYSA-N | PubChem[1] |

| Appearance | Solid (powder form for related isomers) | N/A |

| XLogP3-AA | 1.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a multi-step process, starting from 1,3-dibromo-2-nitrobenzene. A patented method outlines a reliable pathway to obtain this important intermediate.[3] An alternative final step involves the oxidation of 3-bromo-2-nitrobenzyl alcohol.

Synthetic Pathway Overview

The following diagram illustrates a common synthetic route to this compound.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is adapted from a patented synthesis method.[3]

Step 1: Synthesis of 2-(this compound)-dimethyl malonate

-

To a three-necked flask, add 150 mL of N,N-dimethylformamide.

-

Add 30.0 g of 1,3-dibromo-2-nitrobenzene and 28.0 g of dimethyl malonate to the solvent and stir until dissolved.

-

Add 18.0 g of potassium carbonate to the mixture.

-

Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

Step 2: Synthesis of 2-(this compound)-acetic acid

-

Dissolve the 2-(this compound)-dimethyl malonate obtained in the previous step in a suitable solvent such as tetrahydrofuran or acetone.

-

Add a 10M hydrochloric acid solution to the mixture.

-

Heat the reaction to reflux and monitor by TLC until the reaction is complete.

Step 3: Synthesis of 3-bromo-2-nitrobenzoic acid

-

To the 2-(this compound)-acetic acid, add a sodium hydroxide solution and potassium permanganate.

-

Allow the reaction to proceed to completion.

Step 4: Synthesis of 3-bromo-2-nitrobenzyl alcohol

-

Dissolve the 3-bromo-2-nitrobenzoic acid in tetrahydrofuran.

-

Add borane tetrahydrofuran complex to the solution to reduce the carboxylic acid to an alcohol.

Step 5: Synthesis of this compound

-

In a three-necked flask, dissolve 14.0 g of 3-bromo-2-nitrobenzyl alcohol in 150 mL of dichloromethane.

-

Add 42.0 g of manganese dioxide to the solution.

-

Heat the mixture to reflux.

-

After the reaction is complete, filter the mixture through diatomaceous earth.

-

Concentrate the filtrate and purify by column chromatography to yield this compound.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the benzene ring, with their chemical shifts and coupling patterns influenced by the bromo, nitro, and aldehyde groups. A characteristic singlet for the aldehyde proton would be observed at a downfield chemical shift, typically between 9 and 10 ppm.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals. The carbonyl carbon of the aldehyde group will appear at a significantly downfield chemical shift (around 190 ppm). The remaining six signals will correspond to the carbons of the benzene ring, with their chemical shifts determined by the attached substituents.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the functional groups present. A strong carbonyl (C=O) stretching vibration for the aldehyde is expected around 1700 cm⁻¹. The nitro group (NO₂) will show two strong stretching vibrations, typically around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric). C-H stretching vibrations for the aromatic ring will be observed above 3000 cm⁻¹, and C-Br stretching will appear in the fingerprint region.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) will result in a characteristic M+2 peak of similar intensity to the molecular ion peak.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of pharmaceuticals, particularly in the development of cardiovascular and anticancer drugs.[3] The presence of three distinct functional groups—aldehyde, bromo, and nitro—on the aromatic ring allows for a wide range of chemical transformations.

-

The aldehyde group is a versatile handle for forming carbon-carbon and carbon-nitrogen bonds through reactions such as Wittig reactions, aldol condensations, and reductive aminations.

-

The bromo substituent can be readily functionalized via cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce new carbon-carbon bonds and build molecular complexity.

-

The nitro group can be reduced to an amine, which can then be further modified, for example, through acylation or diazotization reactions.

This trifunctional nature makes this compound an attractive starting material for the synthesis of complex heterocyclic compounds and other scaffolds of interest in drug discovery. Related isomers, such as 3-bromo-4-nitrobenzaldehyde, are utilized as key intermediates in the preparation of small-molecule inhibitors targeting protein-protein interactions.[4]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage. In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. CN103880683A - Chemical synthesis method of this compound.

-

Doron Scientific. This compound. Available at: [Link]

Sources

Physical and chemical properties of 3-Bromo-2-nitrobenzaldehyde

An In-Depth Technical Guide to 3-Bromo-2-nitrobenzaldehyde

Executive Summary: This document provides a comprehensive technical overview of this compound (CAS No. 882772-99-8), a key chemical intermediate in the pharmaceutical and fine chemical industries.[1] Its unique trifunctional structure, featuring aldehyde, nitro, and bromo groups, makes it a versatile building block for complex molecular synthesis. This guide details its physicochemical properties, spectroscopic characteristics, a validated synthesis protocol, chemical reactivity, and essential safety and handling procedures, tailored for researchers, scientists, and professionals in drug development.

Compound Identification and Structure

Proper identification is critical for regulatory compliance and experimental reproducibility. This compound is an aromatic compound with a distinct substitution pattern on the benzene ring that dictates its chemical behavior.

The spatial arrangement of the electron-withdrawing nitro group ortho to the aldehyde, and the bromine atom meta to the aldehyde, creates a unique electronic environment that influences the compound's reactivity.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

Understanding the physical and chemical properties is fundamental for designing experiments, developing purification strategies, and ensuring safe handling. The data presented below is compiled from authoritative chemical databases.

| Property | Value | Source |

| Molecular Weight | 230.02 g/mol | [2][3][4] |

| Appearance | Expected to be a solid, likely pale brown or yellow | Inferred from isomers[5] |

| Melting Point | Data not available; isomers melt in the 92-108 °C range | [6][7] |

| Boiling Point | 311.6 ± 27.0 °C (Predicted for isomer) | [6] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DCM, acetone, and THF | Inferred from related compounds[1][8][9] |

| XLogP3-AA | 1.9 | [2] |

Synthesis and Purification

This compound is an important pharmaceutical intermediate, particularly in the development of cardiovascular and anticancer drugs.[1] A common and effective method for its preparation involves the oxidation of the corresponding alcohol, 3-bromo-2-nitrobenzyl alcohol. This final step is crucial and requires a controlled oxidative agent to prevent over-oxidation to the carboxylic acid.

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocol: Oxidation of 3-Bromo-2-nitrobenzyl Alcohol

This protocol is adapted from a patented synthesis method, demonstrating a field-proven approach.[1] The use of manganese dioxide (MnO₂) is a classic choice for oxidizing benzylic alcohols to aldehydes due to its mildness and selectivity.

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser and magnetic stirrer, add 3-bromo-2-nitrobenzyl alcohol (14.0 g).

-

Solvent Addition: Add dichloromethane (150 mL) to the flask and stir to dissolve the starting material.

-

Oxidant Addition: Carefully add manganese dioxide (42.0 g) to the solution. MnO₂ is the oxidizing agent that will convert the alcohol to an aldehyde.

-

Reaction Execution: Heat the mixture to reflux. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add diatomaceous earth and filter the suspension to remove the manganese salts and excess reagent.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the resulting crude solid by column chromatography to yield pure this compound (yields of approximately 65-68% have been reported).[1]

Chemical Reactivity and Applications

The utility of this compound in drug development stems from the distinct reactivity of its three functional groups:

-

Aldehyde Group: This group is a primary site for nucleophilic addition and condensation reactions. It readily participates in Wittig reactions to form alkenes, reductive amination to form amines, and aldol condensations, providing a gateway to extend the carbon skeleton.

-

Nitro Group: The strongly electron-withdrawing nitro group can be readily reduced to an amine (—NH₂). This transformation is fundamental for introducing a nucleophilic site, often used in the formation of heterocyclic rings or amide bonds, which are prevalent in pharmacologically active molecules.

-

Bromo Group: The bromine atom can be substituted or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds. This allows for the strategic connection of different molecular fragments, a cornerstone of modern medicinal chemistry.

This trifecta of reactivity makes this compound a powerful synthon for building complex molecular architectures required for novel therapeutics.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound possesses specific hazards that require stringent safety protocols.

GHS Hazard Classification

According to the Globally Harmonized System (GHS), this compound is classified as:

-

H302: Harmful if swallowed[2]

-

H312: Harmful in contact with skin[2]

-

H315: Causes skin irritation[2]

-

H319: Causes serious eye irritation[2]

-

H332: Harmful if inhaled[2]

Recommended Safety Precautions

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[10][11] Ensure that eyewash stations and safety showers are readily accessible.[11]

-

Personal Protective Equipment (PPE):

-

Handling and Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[10][13] Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[10][11]

-

First-Aid Measures:

-

In case of eye contact: Rinse cautiously with water for several minutes.[10][12]

-

In case of skin contact: Wash off immediately with plenty of soap and water.[10]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[10]

-

If swallowed: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[10][12]

-

Conclusion

This compound is a high-value chemical intermediate with a well-defined profile of physical, chemical, and safety properties. Its strategic importance in the synthesis of pharmaceuticals, particularly for cardiovascular and oncological applications, is underscored by its versatile reactivity. The synthetic protocol detailed herein provides a reliable method for its preparation. Adherence to the outlined safety procedures is essential for mitigating the risks associated with its handling. This guide serves as a critical resource for scientists and researchers leveraging this compound in their synthetic endeavors.

References

-

Title: this compound | C7H4BrNO3 | CID 21106434 - PubChem Source: PubChem URL: [Link]

- Title: CN103880683A - Chemical synthesis method of this compound - Google Patents Source: Google Patents URL

-

Title: this compound - Doron Scientific Source: Doron Scientific URL: [Link]

-

Title: 2-Bromo-3-nitrobenzaldehyde | C7H4BrNO3 | CID 13162408 - PubChem Source: PubChem URL: [Link]

-

Title: 5-Bromo-2-nitrobenzaldehyde | C7H4BrNO3 | CID 97233 - PubChem Source: PubChem URL: [Link]

-

Title: SAFETY DATA SHEET - Alfa Aesar Source: Alfa Aesar URL: [Link]

-

Title: 3-Nitrobenzaldehyde - Home Sunshine Pharma Source: Home Sunshine Pharma URL: [Link]

-

Title: 3-Nitrobenzaldehyde - Solubility of Things Source: Solubility of Things URL: [Link]

Sources

- 1. CN103880683A - Chemical synthesis method of this compound - Google Patents [patents.google.com]

- 2. This compound | C7H4BrNO3 | CID 21106434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. doronscientific.com [doronscientific.com]

- 4. 5-Bromo-2-nitrobenzaldehyde | C7H4BrNO3 | CID 97233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-BROMO-5-NITROBENZALDEHYDE | 355134-13-3 [amp.chemicalbook.com]

- 6. 101682-68-2 CAS MSDS (3-BROMO-4-NITROBENZALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 2-BroMo-3-nitrobenzaldehyde | 90407-21-9 [chemicalbook.com]

- 8. 3-Nitrobenzaldehyde [hsppharma.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. fishersci.com [fishersci.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

Solubility Profile of 3-Bromo-2-nitrobenzaldehyde in Methanol and Other Organic Solvents: A Theoretical and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Bromo-2-nitrobenzaldehyde is a key substituted aromatic aldehyde serving as a versatile intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its solubility is a critical physical property that dictates reaction conditions, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound. In the absence of extensive published quantitative data, this document establishes a robust theoretical framework to predict its solubility based on its molecular structure and first principles. Furthermore, it delivers detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, empowering researchers to generate precise and reliable data. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep and applicable understanding for professionals in chemical and pharmaceutical development.

Introduction to this compound: A Profile

This compound, with the molecular formula C₇H₄BrNO₃, is a multifunctional aromatic compound.[1] Its structure incorporates a benzene ring substituted with an aldehyde (-CHO), a nitro group (-NO₂), and a bromine atom (-Br). The relative positions of these groups—particularly the ortho-nitro and meta-bromo substitutions relative to the aldehyde—create a unique electronic and steric environment that dictates its reactivity and physical properties.

The aldehyde group is a key reactive site for nucleophilic additions and condensations, while the electron-withdrawing nature of the nitro group significantly influences the aromatic ring's chemistry.[2] This combination makes it a valuable precursor in the synthesis of heterocycles and other complex molecular architectures.[3] Understanding its solubility is paramount for its effective use, from selecting appropriate reaction solvents to designing efficient crystallization-based purification processes.

The Molecular Basis of Solubility: Theoretical Principles

The solubility of a solid in a liquid solvent is governed by the principle "like dissolves like," which is a qualitative summary of the thermodynamics of dissolution.[4] The process involves overcoming the solute-solute intermolecular forces (lattice energy) and the solvent-solvent forces to establish new solute-solvent interactions.

For this compound, the key structural features influencing its solubility are:

-

Aldehyde Group (-CHO): The carbonyl imparts significant polarity and can act as a hydrogen bond acceptor.

-

Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group that contributes significantly to the molecule's dipole moment but is only a weak hydrogen bond acceptor.

-

Bromo Group (-Br): The bromine atom adds to the molecular weight and polarizability but has a modest effect on overall polarity.

-

Benzene Ring: The aromatic ring is non-polar and hydrophobic.

The interplay of these groups results in a molecule of moderate to high polarity. It is expected to be sparingly soluble in water but show good solubility in various organic solvents.[5][6] The solubility will depend on the solvent's ability to interact favorably with the polar functional groups while accommodating the non-polar aromatic core.

Caption: Molecular structure of this compound.

Predicted Solubility Profile in Common Organic Solvents

While specific experimental data for this compound is scarce, a qualitative and semi-quantitative profile can be predicted based on its structure and data from analogous compounds like 4-nitrobenzaldehyde.[7] The following table presents an illustrative, predicted solubility profile at ambient temperature (25 °C).

Disclaimer: This data is illustrative and intended for guidance. It is derived from theoretical principles and is not a substitute for experimental verification.

| Solvent | Solvent Class | Predicted Solubility | Rationale for Prediction |

| Methanol | Polar Protic | Moderately Soluble | Can act as a hydrogen bond donor to the carbonyl and nitro oxygens. The polar nature aligns well with the solute. |

| Ethanol | Polar Protic | Moderately Soluble | Similar to methanol, but the slightly larger alkyl chain may slightly decrease solubility compared to methanol. |

| Acetone | Polar Aprotic | Highly Soluble | Strong dipole-dipole interactions with the polar functional groups of the solute. Lacks hydrogen bonding competition from the solvent itself. |

| Ethyl Acetate | Polar Aprotic | Soluble | Good balance of polarity to interact with the solute's functional groups without being overly polar. |

| Dichloromethane | Polar Aprotic | Soluble | Can effectively solvate the molecule through dipole-dipole interactions. |

| Toluene | Non-polar Aromatic | Sparingly Soluble | Favorable π-stacking interactions with the benzene ring, but poor interactions with the highly polar nitro and aldehyde groups. |

| Hexane | Non-polar Aliphatic | Insoluble | Lacks the polarity required to overcome the solute's crystal lattice energy and solvate its polar functional groups. |

Experimental Protocols for Solubility Determination

Accurate solubility data is best obtained through direct measurement. The following protocols describe a qualitative screening method and a robust quantitative method.

Protocol: Qualitative Solubility Assessment

This rapid method helps classify the compound's solubility and select solvents for further quantitative analysis or for screening crystallization solvents.

Objective: To determine if the compound is soluble, partially soluble, or insoluble in a range of solvents.

Methodology:

-

Preparation: Dispense approximately 10-20 mg of this compound into a series of clean, dry 1-dram vials.

-

Solvent Addition: To the first vial, add the test solvent (e.g., methanol) dropwise, starting with 0.1 mL.

-

Mixing: Cap the vial and vortex or shake vigorously for 60 seconds.

-

Observation: Visually inspect the mixture against a contrasting background.

-

Soluble: A completely clear, homogenous solution is formed.

-

Partially Soluble: Some solid remains, but a noticeable amount has dissolved.

-

Insoluble: The solid material appears largely unchanged.

-

-

Incremental Addition: If the compound is not fully soluble, continue adding the solvent in 0.1 mL increments up to a total volume of 2 mL, mixing and observing after each addition.

-

Record: Record the observations for each solvent tested.[4][8]

Caption: Workflow for qualitative solubility assessment.

Protocol: Quantitative Solubility via Isothermal Shake-Flask Method

This is a gold-standard method for determining the equilibrium solubility of a compound at a specific temperature.

Objective: To precisely measure the concentration of a saturated solution of this compound.

Principle: An excess of the solid compound is equilibrated with the solvent at a constant temperature for a sufficient duration to ensure saturation. The saturated solution is then filtered, diluted, and the concentration is determined using a suitable analytical technique, such as UV-Vis Spectroscopy or HPLC.

Methodology:

-

Preparation of Standard Solutions (for UV-Vis Calibration):

-

Accurately prepare a stock solution of this compound in the chosen solvent (e.g., 1 mg/mL in methanol).

-

Perform a serial dilution to create a set of at least five calibration standards of known concentrations.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max).

-

Plot a calibration curve of Absorbance vs. Concentration and determine the linear regression equation.

-

-

Equilibration:

-

Add an excess amount of this compound (e.g., 50-100 mg) to a sealed, airtight container (e.g., a 10 mL screw-cap vial) containing a known volume of the solvent (e.g., 5 mL of methanol). An excess of solid must be visible.

-

Place the vial in an isothermal shaker bath set to the desired temperature (e.g., 25.0 ± 0.1 °C).

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined empirically.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vial to stand undisturbed in the temperature bath for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all undissolved solids. This step is critical to avoid artificially high results.

-

Accurately dilute the filtered, saturated solution with the solvent to bring its concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λ_max.

-

-

Calculation:

-

Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the solubility of the original saturated solution. Express the final result in appropriate units (e.g., mg/mL, g/100mL, or mol/L).

-

Factors Influencing Experimental Accuracy and Trustworthiness

To ensure the generation of reliable and reproducible solubility data, the following factors must be rigorously controlled:

-

Temperature: The solubility of solids is often highly dependent on temperature.[6] A constant and accurately controlled temperature is crucial.

-

Purity of Compound and Solvents: Impurities in the solute can affect its crystal lattice energy, while impurities in the solvent can alter its solvating properties. Use high-purity materials.

-

Equilibration Time: Insufficient time will lead to an underestimation of solubility. The time required to reach equilibrium should be confirmed by measuring the concentration at different time points (e.g., 24, 48, 72 hours) until it remains constant.

-

Solid State Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different solubilities. It is essential to characterize the solid form being used and to check for any phase transformations during the experiment.

-

pH of the Medium: For ionizable compounds, pH is a critical factor. While this compound is not strongly acidic or basic, extreme pH conditions could potentially lead to degradation over long equilibration times.

Applications in Chemical Synthesis and Drug Development

A thorough understanding of the solubility of this compound is not merely academic; it has direct practical implications:

-

Reaction Chemistry: Selecting a solvent in which reactants are sufficiently soluble is essential for achieving optimal reaction rates and yields.

-

Purification: Solubility data is the foundation for developing recrystallization protocols. A suitable solvent system is one in which the compound is highly soluble at an elevated temperature but sparingly soluble at a lower temperature, allowing for high recovery of pure crystals.

-

Drug Discovery: For intermediates used in synthesizing active pharmaceutical ingredients (APIs), solubility dictates the ease of handling, reaction work-up, and purification, which are key considerations for process scale-up and manufacturing efficiency.

Conclusion

This compound is a key chemical intermediate whose utility is fundamentally linked to its physical properties, especially its solubility. This guide has established a predictive framework for its behavior in common organic solvents based on molecular structure and the principles of intermolecular forces. More importantly, it provides detailed, actionable protocols for the experimental determination of its solubility. By combining theoretical understanding with rigorous experimental methodology, researchers and drug development professionals can effectively harness the synthetic potential of this versatile compound, ensuring efficiency and reproducibility from the lab bench to process scale-up.

References

-

ACS Publications. "Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure | Journal of Chemical Information and Modeling". Available at: [Link].

-

PubMed Central (PMC). "Physics-Based Solubility Prediction for Organic Molecules". Available at: [Link].

-

PubChem. "this compound | C7H4BrNO3 | CID 21106434". Available at: [Link].

-

IEEE Xplore. "Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach". Available at: [Link].

-

ACS Publications. "Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations | Crystal Growth & Design". Available at: [Link].

-

CSU Bakersfield (CSUB). "Lab 14: Qualitative Organic Analysis". Available at: [Link].

-

American Chemical Society. "Method for Measuring Aqueous Solubilities of Organic Compounds". Available at: [Link].

-

Cengage. "Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis". Available at: [Link].

-

The University of the West Indies at Mona. "Qualitative Analysis of Organic Compounds". Available at: [Link].

-

Solubility of Things. "4-Nitrobenzaldehyde - Solubility of Things". Available at: [Link].

-

Institute of Science, Nagpur. "Identification of Organic Compound by Organic Qualitative Analysis". Available at: [Link].

-

Taylor & Francis Online. "Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde". Available at: [Link].

-

Solubility of Things. "3-Nitrobenzaldehyde - Solubility of Things". Available at: [Link].

-

Scribd. "Solubility Testing of Organic Compounds | PDF". Available at: [Link].

-

ResearchGate. "Thermodynamic modelling for solubility of 4-nitrobenzaldehyde in different solvents at temperature range from (273.15 to 313.15) K and mixing properties of solutions". Available at: [Link].

- Google Patents. "CN103880683A - Chemical synthesis method of this compound".

Sources

- 1. Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure | Semantic Scholar [semanticscholar.org]

- 2. quora.com [quora.com]

- 3. scribd.com [scribd.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. csub.edu [csub.edu]

Melting point and boiling point of 3-Bromo-2-nitrobenzaldehyde

An In-Depth Technical Guide to the Physicochemical Characterization of 3-Bromo-2-nitrobenzaldehyde

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the physicochemical properties of this compound, with a core focus on its melting and boiling points. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to explain the causality behind experimental choices and the critical importance of these physical constants in a research and development setting.

Introduction: The Significance of this compound

This compound, with the chemical formula C₇H₄BrNO₃, is a substituted aromatic aldehyde. Its structure, featuring an aldehyde, a nitro group, and a bromine atom on a benzene ring, makes it a versatile intermediate in organic synthesis. The nitro group and bromine atom are excellent leaving groups or can be transformed into other functional groups, while the aldehyde group is a gateway for countless carbon-carbon bond-forming reactions.

While not as commonly cited as some isomers, its structural motifs are found in precursors for pharmacologically active molecules. For instance, nitrobenzaldehydes are crucial starting materials for the synthesis of second-generation dihydropyridine calcium channel blockers like nitrendipine and nimodipine.[1][2][3] Furthermore, the identification of this compound as a potential impurity in pharmaceutical products (such as "Ambroxol Impurity 44") underscores the critical need for its precise characterization to ensure the purity, safety, and efficacy of final drug substances.[4]

Core Physicochemical Properties

A foundational aspect of working with any chemical compound is understanding its basic physical and chemical identifiers. While extensive experimental data for this compound is not widely published, its fundamental properties are well-defined.

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| Molecular Formula | C₇H₄BrNO₃ | [4] |

| Molar Mass | 230.02 g/mol | [4] |

| CAS Number | 882772-99-8 | [4] |

| Melting Point | Not reported in searched databases. Must be determined empirically. | |

| Boiling Point | Not reported in searched databases. Must be determined empirically. |

Expert Insight: The absence of reported melting and boiling points in major databases like PubChem is not uncommon for specialized synthetic intermediates.[4] This necessitates empirical determination in the laboratory, a process that is fundamental to chemical research and quality control. Relying on predicted values or data from isomers (e.g., 3-Bromo-4-nitrobenzaldehyde melts at 97-99 °C) is scientifically unsound and can lead to significant errors in experimental design.[5]

The Imperative of Accurate Phase Transition Data in Drug Development

As a Senior Application Scientist, I cannot overstate the importance of accurately determining melting and boiling points. These are not mere numbers; they are critical indicators of a compound's identity, purity, and thermal behavior, which have direct consequences on research outcomes.

-

A Primary Indicator of Purity: For a crystalline solid, the melting point is one of the most reliable and accessible measures of purity. A pure compound will exhibit a sharp, narrow melting point range, typically 0.5-1.0°C.[6] Conversely, the presence of even small amounts of soluble impurities will cause a depression of the melting point and a broadening of the melting range (>2°C).[7] This phenomenon, known as melting point depression, is a cornerstone of qualitative analysis.

-

Informing Experimental Design: Knowledge of a compound's thermal properties is essential for designing robust chemical processes. The boiling point dictates the feasibility and parameters for purification by distillation. More importantly, it helps define the thermal limits for a reaction. Running a reaction too close to a compound's boiling or decomposition temperature can lead to side reactions, reduced yield, and the generation of new impurities.

-

Ensuring Safety and Stability: Understanding the temperatures at which a compound melts or boils is fundamental to its safe handling and storage. This is particularly true for nitro-containing compounds, which can be thermally sensitive.

Protocols for Empirical Determination

The following protocols describe self-validating, standard methodologies for determining the melting and boiling points of a compound like this compound.

Melting Point Determination using a Digital Apparatus

This method offers high precision and is a standard in modern organic chemistry labs.

Methodology:

-

Sample Preparation: Place a small amount of finely powdered, dry this compound onto a clean, dry surface. Tap the open end of a capillary tube into the powder to load a small amount of the sample.

-

Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the sample down. The final packed sample height should be no more than 1-2 mm.[7] Causality: A small, tightly packed sample ensures uniform and rapid heat transfer from the heating block, preventing thermal gradients that would artificially broaden the melting range.

-

Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

-

Rapid Preliminary Run: Set a fast heating rate (e.g., 10-15°C/minute) to quickly determine an approximate melting temperature. This saves time and establishes the region of interest.

-

Accurate Determination: Allow the apparatus to cool significantly. Prepare a new sample and set the heating rate to be slow (1-2°C/minute) once the temperature is within 15-20°C of the approximate melting point found in the previous step. Causality: A slow heating rate ensures the system is in thermal equilibrium, allowing for an accurate reading of the temperatures at which melting begins and ends.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point is reported as this range (T1 - T2).

-

Validation: Repeat the accurate determination at least once to ensure reproducibility. Consistent results confirm the validity of the measurement.

Caption: Workflow for accurate melting point determination.

Boiling Point Determination (Microscale Method)

For determining the boiling point when only a small amount of substance is available, the microscale capillary method is ideal.

Methodology:

-

Apparatus Assembly: Attach a small test tube (e.g., a fusion tube) to a thermometer using a rubber band or wire.

-

Sample Addition: Add a small amount (a few milliliters) of the liquid this compound into the test tube.

-

Capillary Insertion: Take a standard melting point capillary tube and seal one end in a flame. Place this sealed capillary into the test tube with its open end pointing downwards.[8]

-

Heating: Suspend the entire assembly in an oil bath. Begin heating the bath slowly and stir continuously to ensure a uniform temperature.[9]

-

Observation: As the temperature rises, air trapped in the small capillary will expand and slowly bubble out.

-

Data Recording: The boiling point is the temperature at which a continuous and rapid stream of bubbles emerges from the open end of the inverted capillary.[7] Causality: This rapid stream indicates that the vapor pressure of the liquid has become equal to the surrounding atmospheric pressure, which is the definition of the boiling point.

-

Confirmation: To confirm, slightly lower the temperature. The liquid will be drawn up into the capillary tube as the vapor pressure drops. Re-heating should reproduce the boiling point.

Caption: Microscale boiling point determination workflow.

Synthesis and Application Context

Understanding the origin and use of a compound provides context for its physical properties. A patented method for synthesizing this compound involves a five-step sequence starting from 1,3-dibromo-2-nitrobenzene.[10] This multi-step synthesis highlights the potential for impurities, reinforcing the need for rigorous physical characterization like melting point analysis at the final step.

Its primary value lies in its role as a chemical building block. The aldehyde functional group can be readily converted into an alcohol, acid, or used in condensations and other C-C bond-forming reactions, while the nitro and bromo substituents can be manipulated in subsequent steps, making it a valuable precursor for complex molecular architectures in medicinal chemistry and materials science.

Safety and Hazard Profile

As with any laboratory chemical, a thorough understanding of the potential hazards is essential for safe handling.

| Hazard Class | Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |

(Data sourced from PubChem GHS Classification)[4]

Handling Recommendations: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN103880683A - Chemical synthesis method of this compound.

-

University of Babylon. (n.d.). Determination of melting and boiling points. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Learning Space. (n.d.). Determination of Melting points and Boiling points. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-3-nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Bromobenzaldehyde. Retrieved from [Link]

-

Mustansiriyah University. (2021). experiment (1) determination of melting points. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Retrieved from [Link]

-

ChemBK. (n.d.). 3-BROMO-4-NITROBENZALDEHYDE. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Sciences. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Retrieved from [Link]

-

Shaanxi Bloom Tech Co., Ltd. (2022). What is the purpose of 3-Nitrobenzaldehyde. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 3-Bromo-2-hydroxybenzaldehyde. Retrieved from [Link]

-

Chemsrc. (n.d.). 4-Bromo-2-nitrobenzaldehyde. Retrieved from [Link]

Sources

- 1. ijpsonline.com [ijpsonline.com]

- 2. bloomtechz.com [bloomtechz.com]

- 3. sarchemlabs.com [sarchemlabs.com]

- 4. This compound | C7H4BrNO3 | CID 21106434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 101682-68-2 CAS MSDS (3-BROMO-4-NITROBENZALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. alnoor.edu.iq [alnoor.edu.iq]

- 8. byjus.com [byjus.com]

- 9. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]

- 10. CN103880683A - Chemical synthesis method of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Bromo-2-nitrobenzaldehyde

Executive Summary

Introduction: The Structural Elucidation Challenge

3-Bromo-2-nitrobenzaldehyde (C₇H₄BrNO₃) is a substituted aromatic aldehyde of interest in organic synthesis due to its reactive functional groups, which allow for a variety of chemical transformations. Accurate structural confirmation and purity assessment are paramount for its use as a building block in the development of more complex molecules. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous structural elucidation of organic compounds in solution.[1]

This guide addresses the specific NMR spectroscopic signature of this compound. By dissecting the influence of the aldehyde (-CHO), nitro (-NO₂), and bromo (-Br) substituents on the benzene ring, we can predict the chemical environment of each proton and carbon nucleus. The analysis is grounded in data from closely related structures, such as 2-nitrobenzaldehyde, 3-nitrobenzaldehyde, and 3-bromobenzaldehyde, to construct a reliable spectral forecast.[2][3]

Experimental Protocol for NMR Data Acquisition

The acquisition of high-fidelity NMR spectra is foundational to accurate structural interpretation. The following protocol is designed as a self-validating system, incorporating best practices to minimize artifacts and ensure data integrity.

Sample Preparation: The Foundation of Quality Data

Proper sample preparation is critical and must be conducted with precision.[4]

-

Analyte Preparation : Weigh approximately 10-20 mg of this compound for ¹H NMR analysis or 50-100 mg for ¹³C NMR analysis.[5] The higher concentration for ¹³C NMR is necessary due to the low natural abundance of the ¹³C isotope (1.1%).[6]

-

Solvent Selection : Dissolve the sample in ~0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for a wide range of organic compounds and its single, well-defined solvent residual peak.[7]

-

Internal Standard : The chosen solvent should contain an internal standard for accurate chemical shift referencing. Tetramethylsilane (TMS) is the universally accepted standard, defined as 0.00 ppm for both ¹H and ¹³C spectra.

-

Sample Filtration : To ensure a homogeneous magnetic field (B₀) during analysis, the sample must be free of particulate matter. Prepare a filtration pipette by placing a small plug of glass wool into a Pasteur pipette. Transfer the dissolved sample through this filter into a clean, dry 5 mm NMR tube.[8]

-

Final Volume : Ensure the final sample height in the NMR tube is sufficient to be within the detection region of the NMR coil, typically a minimum of 4-5 cm.[7]

Instrumentation and Data Acquisition Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse sequence (zg30).

-

Number of Scans (NS): 16 to 64 scans, depending on sample concentration.

-

Relaxation Delay (D1): 1-2 seconds. A longer delay (5x T₁) is required for accurate integration in quantitative analysis.

-

Spectral Width (SW): 0-12 ppm.

-

Acquisition Time (AQ): 3-4 seconds to ensure good resolution.

¹³C NMR Acquisition:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (zgpg30). Broadband proton decoupling simplifies the spectrum by removing ¹H-¹³C coupling, resulting in single lines for each unique carbon.[9]

-

Number of Scans (NS): 1024 or more, owing to the low sensitivity of the ¹³C nucleus.[6]

-

Relaxation Delay (D1): 2 seconds. Quaternary carbons have longer relaxation times and may require longer delays for accurate observation.

-

Spectral Width (SW): 0-220 ppm, to encompass the full range of organic carbon chemical shifts.[6]

Workflow for NMR Data Acquisition

The logical flow from sample to final spectrum is crucial for systematic analysis.

Caption: Experimental workflow from sample preparation to spectral analysis.

Predicted Spectral Data and In-depth Analysis

The following spectral data for this compound is predicted based on the additive effects of its substituents as observed in analogous compounds. The analysis explains the rationale for the predicted chemical shifts (δ) and coupling constants (J).

Molecular Structure and Proton Numbering

For clarity in our spectral assignment, the protons and carbons are numbered as follows:

Caption: Structure of this compound with atom numbering.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The aromatic region of the ¹H NMR spectrum is expected to show an AMX spin system for the three adjacent ring protons.

| Signal Assignment | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Integration | Rationale |

| H-CHO | ~10.3 | Singlet (s) | - | 1H | The aldehyde proton is highly deshielded and typically appears as a singlet far downfield. |

| H-6 | ~8.15 | Doublet of Doublets (dd) | J(H6-H5) ≈ 8.0, J(H6-H4) ≈ 1.5 | 1H | H-6 is ortho to the electron-withdrawing nitro group, causing a significant downfield shift. It is coupled to H-5 (ortho coupling) and H-4 (meta coupling). |

| H-4 | ~7.95 | Doublet of Doublets (dd) | J(H4-H5) ≈ 7.8, J(H4-H6) ≈ 1.5 | 1H | H-4 is ortho to the aldehyde group, also causing a downfield shift. It is coupled to H-5 (ortho coupling) and H-6 (meta coupling). |

| H-5 | ~7.60 | Triplet (t) or Triplet of Doublets (td) | J(H5-H6) ≈ 8.0, J(H5-H4) ≈ 7.8 | 1H | H-5 is coupled to two adjacent protons (H-4 and H-6) with similar ortho coupling constants, resulting in a pseudo-triplet. It is expected to be the most upfield of the aromatic protons. |

Expert Insights:

-

Causality of Shifts : The powerful electron-withdrawing and anisotropic effects of the nitro (-NO₂) and aldehyde (-CHO) groups dominate the spectrum, pulling all aromatic proton signals significantly downfield (>7.5 ppm).[2] The bromine atom has a less pronounced, primarily inductive effect.

-

Trustworthiness of Pattern : The predicted AMX splitting pattern—two distinct doublet of doublets and a triplet—is a highly reliable indicator for a 1,2,3-trisubstituted benzene ring with three adjacent protons. The observation of this pattern provides strong validation for the proposed isomeric structure.

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

In a proton-decoupled ¹³C NMR spectrum, seven distinct signals are expected, one for each unique carbon atom.

| Signal Assignment | Predicted δ (ppm) | Rationale |

| C-CHO | ~188 | The carbonyl carbon of an aldehyde is characteristically found in this highly deshielded region.[10] |

| C-2 | ~150 | The carbon bearing the nitro group (C-NO₂) is strongly deshielded due to the powerful inductive and resonance electron-withdrawing effects of the nitro group. |

| C-1 | ~135 | The carbon attached to the aldehyde group (ipso-carbon) is deshielded, but less so than C-2. |

| C-6 | ~134 | This CH carbon is adjacent to the nitro-substituted carbon and experiences a downfield shift. |

| C-4 | ~130 | This CH carbon is adjacent to the aldehyde-substituted carbon. |

| C-5 | ~128 | This CH carbon is expected to be the most shielded of the aromatic CH carbons. |

| C-3 | ~125 | The carbon bearing the bromine atom (C-Br). The "heavy atom effect" of bromine can lead to this carbon being more shielded than might be predicted by electronegativity alone. |

Expert Insights:

-

Signal Intensity : Due to longer relaxation times and the absence of a Nuclear Overhauser Effect (NOE) enhancement from attached protons, the signals for the quaternary carbons (C-1, C-2, C-3, and C-CHO) are expected to be significantly less intense than those for the protonated carbons (C-4, C-5, C-6).[6]

-

Validation Check : The presence of seven distinct signals, with four being of lower intensity (quaternary) and three of higher intensity (CH), provides a direct and reliable confirmation of the molecular formula and substitution pattern.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combined ¹H and ¹³C NMR analysis. This guide provides a robust, predicted dataset derived from established spectroscopic principles and data from analogous compounds. The key identifying features are the characteristic downfield singlet of the aldehyde proton, the AMX spin system in the aromatic region of the ¹H spectrum, and the seven distinct signals in the ¹³C spectrum, including the highly deshielded carbonyl and nitro-bearing carbons. By adhering to the detailed experimental protocol outlined herein, researchers can generate high-quality, reproducible data to unequivocally validate the structure and purity of this important synthetic intermediate.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl₃, experimental) (HMDB0029637). Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Nitrobenzaldehyde. Retrieved from [Link]

-

Oxford Instruments Magnetic Resonance. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromobenzaldehyde. Retrieved from [Link]

-

Oxford Instruments Magnetic Resonance. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar. Retrieved from [Link]

- Balcı, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

NOP - Sustainability in the organic chemistry lab course. (n.d.). 13C-NMR: 3-Nitrobenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- MDPI. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2018(4), M1025.

- Modgraph. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Journal of Physical Organic Chemistry, 19(6), 376-383.

-

Career Endeavour. (n.d.). NMR Spectroscopy. Retrieved from [Link]

Sources

- 1. 3-Bromobenzaldehyde(3132-99-8) 13C NMR [m.chemicalbook.com]

- 2. nmr.oxinst.com [nmr.oxinst.com]

- 3. 3-Bromobenzaldehyde | C7H5BrO | CID 76583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029637) [hmdb.ca]

- 5. Building Blocks | CymitQuimica [cymitquimica.com]

- 6. careerendeavour.com [careerendeavour.com]

- 7. file.chemscene.com [file.chemscene.com]

- 8. 4-Nitrobenzaldehyde(555-16-8) 1H NMR spectrum [chemicalbook.com]

- 9. modgraph.co.uk [modgraph.co.uk]

- 10. nmr.oxinst.com [nmr.oxinst.com]

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 3-Bromo-2-nitrobenzaldehyde

For Immediate Release

A Senior Application Scientist's In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pattern of 3-Bromo-2-nitrobenzaldehyde.

Introduction: The Analytical Imperative

In the landscape of pharmaceutical research and synthetic chemistry, the precise structural elucidation of novel and intermediate compounds is paramount. This compound, a key synthetic intermediate, presents a unique analytical challenge due to the intricate interplay of its three functional groups: a bromine atom, a nitro group, and an aldehyde moiety, positioned in a vicinal arrangement on the benzene ring. Understanding the fragmentation behavior of this molecule under mass spectrometric conditions is crucial for its unambiguous identification and for monitoring its role in complex reaction matrices. This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of this compound, drawing upon established fragmentation mechanisms of related aromatic compounds and the well-documented "ortho effect."

Molecular Structure and Isotopic Considerations

This compound (C₇H₄BrNO₃) has a monoisotopic mass of approximately 228.937 g/mol . A pivotal feature in its mass spectrum is the presence of bromine, which exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This isotopic distribution will result in a characteristic M/M+2 pattern for the molecular ion and any bromine-containing fragment ions, appearing as twin peaks of roughly equal intensity separated by two mass-to-charge units (m/z).

Predicted Electron Ionization (EI) Fragmentation Pathways

Electron ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint. For this compound, the fragmentation is anticipated to be directed by the interplay of the aldehyde, nitro, and bromo substituents, as well as their positional relationship.

Primary Fragmentation Events:

The initial fragmentation of the molecular ion ([M]⁺˙ at m/z 229/231) is expected to follow several key pathways:

-

Loss of a Hydrogen Radical ([M-H]⁺): A common fragmentation for aldehydes is the loss of the aldehydic hydrogen, leading to a stable acylium ion. This would result in a fragment at m/z 228/230.

-

Loss of the Aldehyde Group ([M-CHO]⁺): The entire formyl radical (•CHO) can be lost, yielding a 3-bromo-2-nitrophenyl cation at m/z 200/202.

-

Loss of the Nitro Group ([M-NO₂]⁺): Cleavage of the C-N bond can lead to the expulsion of a nitro radical (•NO₂), resulting in a 3-bromobenzaldehyde cation at m/z 183/185.

-

The "Ortho Effect" - Intramolecular Rearrangements: The proximity of the nitro and aldehyde groups is expected to induce specific fragmentation pathways, often referred to as the "ortho effect". This can involve intramolecular hydrogen abstraction by the nitro group from the aldehyde, leading to the elimination of neutral molecules like OH or H₂O.

-

Loss of a Hydroxyl Radical ([M-OH]⁺): A hydrogen atom from the aldehyde group can be transferred to an oxygen of the nitro group, followed by the elimination of a hydroxyl radical (•OH). This would produce an ion at m/z 212/214.

-

Secondary Fragmentation Pathways:

The primary fragment ions will undergo further fragmentation, leading to a cascade of smaller ions that are diagnostic of the original structure.

-

From the [M-CHO]⁺ ion (m/z 200/202):

-

Loss of NO₂ to give the bromophenyl cation at m/z 154/156.

-

Loss of NO to give an ion at m/z 170/172.

-

-

From the [M-NO₂]⁺ ion (m/z 183/185):

-

Loss of CO to form the bromophenyl cation at m/z 155/157.

-

-

From the [M-OH]⁺ ion (m/z 212/214):

-

Subsequent loss of CO is likely, leading to a fragment at m/z 184/186.

-

The following diagram illustrates the predicted major fragmentation pathways:

Caption: Predicted EI-MS fragmentation pathways of this compound.

Summary of Predicted Key Fragment Ions

The following table summarizes the expected major ions in the EI mass spectrum of this compound, their mass-to-charge ratios, and the proposed fragmentation pathways.

| m/z (⁷⁹Br/⁸¹Br) | Proposed Ion Structure | Formation Pathway | Significance |

| 229/231 | [C₇H₄BrNO₃]⁺˙ | Molecular Ion (M⁺˙) | Confirms molecular weight. |

| 228/230 | [C₇H₃BrNO₃]⁺ | [M-H]⁺ | Characteristic of aldehydes. |

| 212/214 | [C₇H₃BrNO₂]⁺ | [M-OH]⁺ | Indicative of an "ortho effect". |

| 200/202 | [C₆H₄BrNO₂]⁺ | [M-CHO]⁺ | Loss of the aldehyde group. |

| 183/185 | [C₇H₄BrO]⁺ | [M-NO₂]⁺ | Loss of the nitro group. |

| 184/186 | [C₆H₃BrNO]⁺ | [M-OH-CO]⁺ | Secondary fragmentation. |

| 170/172 | [C₆H₄BrNO]⁺ | [M-CHO-NO]⁺ | Secondary fragmentation. |

| 155/157 | [C₆H₄Br]⁺ | [M-NO₂-CO]⁺ | Common aromatic fragment. |

| 154/156 | [C₆H₄Br]⁺ | [M-CHO-NO₂]⁺ | Common aromatic fragment. |

| 76 | [C₆H₄]⁺ | Further fragmentation | Benzene ring fragment. |

Experimental Protocol: Acquiring the Mass Spectrum

To experimentally verify the predicted fragmentation pattern, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization is recommended.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.

-

Capillary GC column suitable for aromatic compounds (e.g., DB-5ms or equivalent).

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

Injection Mode: Split (e.g., 50:1 split ratio) to avoid column overloading.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Mass Range: m/z 40-300.

-

Scan Rate: ≥ 2 scans/second.

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a suitable volatile solvent such as dichloromethane or ethyl acetate.

-

Inject 1 µL of the sample solution into the GC-MS system.

The following diagram outlines the experimental workflow:

Caption: Workflow for the GC-EI-MS analysis of this compound.

Conclusion and Future Perspectives

The predicted fragmentation pattern of this compound provides a robust analytical framework for its identification. The presence of the characteristic bromine isotope pattern, coupled with key fragmentation pathways such as the loss of H, CHO, NO₂, and the diagnostic loss of OH due to the "ortho effect," offers a high degree of confidence in structural assignment. For further confirmation, high-resolution mass spectrometry (HRMS) could be employed to determine the elemental composition of the molecular ion and key fragments. Additionally, computational tools for mass spectrum prediction can offer a valuable in-silico comparison to experimental data.[1][2][3] This guide serves as a foundational resource for scientists engaged in the synthesis and analysis of this important chemical intermediate, enabling more efficient and accurate research and development.

References

-

PubChem. this compound. National Center for Biotechnology Information. [Link]

-

NIST Chemistry WebBook. Benzaldehyde, 2-nitro-. National Institute of Standards and Technology. [Link]

-

NIST Chemistry WebBook. Benzene, 1-bromo-2-nitro-. National Institute of Standards and Technology. [Link]

-

Journal of the Chemical Society B: Physical Organic. (1968). Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds. [Link]

-

Analytical Chemistry. (2016). Computational Prediction of Electron Ionization Mass Spectra to Assist in GC/MS Compound Identification. [Link]

-

Doc Brown's Chemistry. Mass spectrum of benzaldehyde. [Link]

-

Mass Spectrometry Reviews. (2016). "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. [Link]

-

NIST Chemistry WebBook. Benzene, 1-bromo-3-nitro-. National Institute of Standards and Technology. [Link]

-

CORE. (1986). Fragmentations of protonated benzaldehydes via intermediate ion/molecule complexes. [Link]

-

BYJU'S. Ortho Effect. [Link]

-